1-(3-Chlorophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Description
1-(3-Chlorophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazoline derivative characterized by a partially saturated pyrazole ring (4,5-dihydro structure) with distinct substituents:
- 1-Position: A 3-chlorophenyl group, contributing electron-withdrawing effects and influencing steric interactions.
- 3-Position: An ethoxycarbonyl (-COOEt) ester group, which may serve as a prodrug moiety or modulate solubility.
- 5-Position: A methyl group and a carboxylic acid (-COOH), the latter enabling hydrogen bonding and ionic interactions.
The compound’s molecular formula is C₁₅H₁₇ClN₂O₄, with a calculated molecular weight of 324.5 g/mol. The dihydro-pyrazole core introduces puckering conformations (as per Cremer-Pople coordinates ), which could affect binding to biological targets or crystallization behavior.
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-ethoxycarbonyl-3-methyl-4H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4/c1-3-21-12(18)11-8-14(2,13(19)20)17(16-11)10-6-4-5-9(15)7-10/h4-7H,3,8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLKJJBPICCLOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazone Formation and Cyclization
The most widely reported method involves cyclocondensation between 3-chlorophenylhydrazine and ethyl 3-keto-5-methylhexanoate. This reaction proceeds via hydrazone intermediate formation, followed by acid-catalyzed cyclization.
Reaction Conditions:
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Solvent: Ethanol or methanol under reflux (78–90°C).
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Catalyst: Concentrated HCl or H₂SO₄ (1–2 equiv).
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Time: 6–12 hours.
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Yield: 60–75% after recrystallization (ethanol/water).
Mechanistic Insights:
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Nucleophilic attack of 3-chlorophenylhydrazine on the β-ketoester carbonyl.
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Tautomerization to form a hydrazone intermediate.
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Acid-mediated cyclization via intramolecular nucleophilic addition, forming the dihydropyrazole ring.
Optimization Strategies:
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Microwave-assisted synthesis: Reduces reaction time to 1–2 hours with comparable yields.
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Solvent screening: Acetonitrile improves cyclization efficiency by stabilizing polar intermediates.
[4+1] Cycloaddition of α-Halo Hydrazones
Base-Mediated Cycloaddition
A novel approach utilizes α-halo hydrazones and diethyl 2-bromomalonate in a [4+1] cycloaddition (Scheme 1).
Procedure:
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Substrates:
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α-Chloro hydrazone derived from 3-chlorobenzaldehyde.
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Diethyl 2-bromomalonate (1a ).
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Base: K₂CO₃ (2.0 equiv) in CH₂Cl₂ at 25°C.
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Time: 3–5 hours.
Advantages:
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High regioselectivity for the 1,3,5-trisubstituted dihydropyrazole.
Table 1: Comparative Yields for [4+1] Cycloaddition
| Hydrazone Substituent | Base | Solvent | Yield (%) |
|---|---|---|---|
| 3-Chlorophenyl | K₂CO₃ | CH₂Cl₂ | 81 |
| 3-Bromophenyl | K₂CO₃ | CH₂Cl₂ | 79 |
| 4-Fluorophenyl | Cs₂CO₃ | THF | 68 |
Oxidation of 4,5-Dihydropyrazole Intermediates
Persulfate-Mediated Oxidation
A patent-derived method oxidizes 4,5-dihydropyrazole precursors using potassium persulfate (K₂S₂O₈) in acetonitrile.
Protocol:
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Substrate: Ethyl 1-(3-chlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylate.
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Oxidizing Agent: K₂S₂O₈ (1.5 equiv).
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Catalyst: H₂SO₄ (0.1 equiv).
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Conditions: Reflux (82°C) for 8 hours.
Critical Parameters:
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Acid concentration: Excess H₂SO₄ promotes overoxidation to pyrazole derivatives.
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Temperature control: >90°C leads to decarboxylation side reactions.
Functional Group Interconversion Strategies
Hydrolysis of Ethyl Ester to Carboxylic Acid
The ethoxycarbonyl group is hydrolyzed to the carboxylic acid using NaOH or LiOH.
Optimized Hydrolysis:
Challenges:
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Competing hydrolysis of the pyrazole ring under strong basic conditions.
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Neutralization with HCl must be gradual to prevent precipitation of impurities.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for Large-Scale Production
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 70 | 98 | 12.5 | High |
| [4+1] Cycloaddition | 80 | 95 | 18.3 | Moderate |
| Oxidation | 74 | 97 | 14.7 | High |
Key Findings:
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Industry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring is known to interact with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group may enhance binding affinity through hydrophobic interactions, while the ethoxycarbonyl group can participate in hydrogen bonding and other polar interactions .
Comparison with Similar Compounds
Aryl Substituent Variations
- Halogen Position: The target compound’s 3-chlorophenyl group differs from the 4-chlorophenyl isomer , where para-substitution may reduce steric hindrance compared to meta.
- Bromine vs. Chlorine : The brominated analog (355.19 g/mol) has a higher molecular weight and polarizability than the target compound, which could enhance van der Waals interactions in biological systems.
- Nitro Substitution : The 2-chloro-4-nitrophenyl derivative introduces a strong electron-withdrawing nitro group, likely altering electronic density and reactivity at the pyrazole core.
Functional Group Modifications
- Hydroxyethyl vs. Methyl/Carboxylic Acid : The 4-(2-hydroxyethyl) substituent increases hydrophilicity and hydrogen bonding capacity, contrasting with the target compound’s methyl and carboxylic acid groups.
- Ester vs. Carboxylic Acid : Ethoxycarbonyl (-COOEt) in the target compound may act as a prodrug, whereas analogs with free carboxylic acids (e.g., ) are more polar and ionizable at physiological pH.
Heterocyclic Framework Differences
- Thieno-Pyrazole Fusion: The thieno[2,3-c]pyrazole system introduces a fused aromatic ring, reducing conformational flexibility compared to the dihydro-pyrazole core. This could enhance binding to flat hydrophobic pockets in proteins.
Physicochemical and Conformational Insights
- Hydrogen Bonding : The carboxylic acid group in the target compound and analogs enables strong hydrogen bonds, critical for crystal packing (as analyzed via SHELX ) and target interactions.
- Ring Puckering: The 4,5-dihydro-pyrazole ring adopts non-planar conformations, quantified using Cremer-Pople coordinates . Substituents like methyl at position 5 may influence puckering amplitude, affecting molecular recognition.
- Crystallography : Tools like Mercury CSD aid in visualizing packing patterns, highlighting differences in π-π stacking or halogen bonding between analogs.
Biological Activity
1-(3-Chlorophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Chlorophenyl group : Contributes to the compound's hydrophobic interactions and binding affinity.
- Ethoxycarbonyl group : Engages in hydrogen bonding, enhancing the compound's solubility and bioavailability.
- Pyrazole ring : A five-membered heterocycle that plays a crucial role in the biological activity of the compound.
Molecular Formula
The molecular formula for this compound is with a CAS number of 1264044-19-0.
Synthesis
The synthesis typically involves multiple steps, starting with the reaction of 3-chlorobenzaldehyde and ethyl acetoacetate in the presence of a base. This is followed by cyclization to form the pyrazole ring. Common solvents include ethanol, and catalysts like piperidine are often employed to enhance yield and selectivity.
Anticancer Properties
Research indicates that compounds containing the 1H-pyrazole structure exhibit significant anticancer activities. Notably, studies have shown that derivatives can inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), colorectal, renal, and prostate cancers. The mechanism often involves the inhibition of key enzymes such as topoisomerase II and EGFR .
Table: Summary of Anticancer Activities
| Cell Line | Activity Observed | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | Inhibition | |
| HepG2 (Liver) | Moderate Activity | |
| Colorectal Cancer | Significant Inhibition | |
| Lung Cancer | Inhibition |
Anti-inflammatory and Analgesic Effects
The compound has also been studied for its anti-inflammatory properties. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This makes it a potential candidate for developing new analgesics.
Enzyme Interaction Studies
In biochemical assays, this compound has been utilized to study enzyme interactions. The pyrazole ring's ability to fit into enzyme active sites allows for effective inhibition, which is crucial for drug design.
Study on Antiproliferative Effects
A study published in September 2022 evaluated several pyrazole derivatives for their antiproliferative activities against various cancer cell lines. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced activity against MDA-MB-231 cells compared to others .
Mechanistic Insights
Further mechanistic studies revealed that the presence of electron-withdrawing groups like chlorine enhances biological activity by improving binding affinity to target proteins. This was particularly noted in studies focusing on structure-activity relationships (SAR) among different pyrazole derivatives .
Q & A
Q. What are the common synthetic routes for preparing 1-(3-chlorophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid?
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds. For example, nucleophilic substitution reactions using 1-aryl-5-chloro-pyrazole intermediates and phenols in the presence of K₂CO₃ as a base catalyst are effective for constructing the pyrazole core . Ethyl ester groups are introduced via esterification under reflux with ethanol and sulfuric acid, followed by purification via column chromatography .
Q. How is the compound characterized analytically?
Standard techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the pyrazole ring.
- IR spectroscopy to identify carbonyl (C=O) and carboxylic acid (O-H) functional groups.
- Mass spectrometry (ESI-MS) for molecular weight verification.
- Elemental analysis (CHNS) to validate purity .
Q. What are the potential biological activities of this compound?
Pyrazole derivatives with chlorophenyl and ethoxycarbonyl groups often exhibit antimicrobial, anti-inflammatory, or enzyme inhibitory activities. For example, structurally similar compounds show binding affinity to cyclooxygenase (COX) or cytochrome P450 enzymes, suggesting potential therapeutic applications .
Q. How stable is this compound under standard laboratory conditions?
The compound is stable at room temperature in inert atmospheres but may degrade under prolonged exposure to light, moisture, or strong oxidizing agents. Storage in amber vials at -20°C with desiccants is recommended .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazole synthesis be addressed?
Regioselectivity depends on electronic and steric effects of substituents. Computational methods (DFT) can predict favorable reaction pathways. For example, electron-withdrawing groups (e.g., 3-chlorophenyl) direct cyclization to specific positions. Reaction optimization using polar aprotic solvents (e.g., DMF) and controlled temperature gradients (80–100°C) improves yield .
Q. What strategies resolve contradictions in biological assay data?
Discrepancies in IC₅₀ values or activity profiles may arise from impurities or stereochemical variations. Recommendations include:
- HPLC purification (>95% purity).
- Chiral resolution (e.g., chiral column chromatography) for enantiomers.
- Molecular docking studies to validate target interactions (e.g., using AutoDock Vina) .
Q. How can the stereochemistry of the dihydro-pyrazole ring be confirmed?
Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry. For example, derivatives with similar structures (e.g., ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate) have been analyzed via X-ray crystallography at 100 K, confirming bond angles and torsional strain .
Q. What are the implications of substituent modifications on bioactivity?
Comparative studies of analogs (e.g., replacing 3-chlorophenyl with 4-fluorophenyl) reveal that electron-withdrawing groups enhance COX-2 inhibition, while bulky substituents reduce membrane permeability. Quantitative Structure-Activity Relationship (QSAR) models can guide rational design .
Methodological Considerations
Q. How to optimize reaction conditions for scale-up?
- Catalyst screening : K₂CO₃ or Cs₂CO₃ for base-mediated reactions.
- Solvent selection : Ethanol or acetonitrile for solubility and low toxicity.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes .
Q. What in silico tools predict toxicity and pharmacokinetics?
- ADMET prediction : Use SwissADME or ProTox-II to estimate absorption, metabolism, and hepatotoxicity.
- DEREK Nexus : Identifies structural alerts for mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
